molecular formula C3H2N2O2 B13152775 1,2,4-Oxadiazole-5-carbaldehyde

1,2,4-Oxadiazole-5-carbaldehyde

Cat. No.: B13152775
M. Wt: 98.06 g/mol
InChI Key: PNVGNXMMNYEIQK-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-5-carbaldehyde is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .

Preparation Methods

The synthesis of 1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with acyl chlorides in the presence of a base . Another efficient approach is the one-pot synthesis using graphene oxide as a metal-free catalyst, which offers an environmentally benign route . Industrial production methods often leverage these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1,2,4-Oxadiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole-5-carbaldehyde involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The nitrogen and oxygen atoms in the oxadiazole ring act as hydrogen bond acceptors, facilitating binding to enzymes and receptors . This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.

Comparison with Similar Compounds

1,2,4-Oxadiazole-5-carbaldehyde is unique among oxadiazoles due to its specific structural features and reactivity. Similar compounds include:

The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,2,4-oxadiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2/c6-1-3-4-2-5-7-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVGNXMMNYEIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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